SULAQ Quantitative Proteomics: Sulfur-36 Enables 562 Protein Identifications Where Auxotrophic Labeling Fails
The SULAQ (Sulfur-36 stable isotope labeling of amino acids for quantification) technique using ³⁶S-sodium sulfate as the sole sulfur source enables universal metabolic labeling across a broad range of microorganisms, overcoming the auxotrophic constraints of traditional amino acid-based labeling such as SILAC. In a proof-of-principle study with Pseudomonas putida KT2440 grown on minimal medium containing either ³²S- or ³⁶S-sodium sulfate, quantitative mass spectrometry identified 562 proteins represented by 1,991 unique peptides [1]. This performance metric is not achievable with conventional auxotrophic labeling approaches when the organism cannot quantitatively incorporate exogenously supplied amino acids [2].
| Evidence Dimension | Quantitative proteome coverage in non-auxotrophic microorganisms |
|---|---|
| Target Compound Data | 562 proteins; 1,991 unique peptides identified |
| Comparator Or Baseline | Conventional auxotrophic amino acid labeling (e.g., SILAC) — requires organism to be auxotrophic; fails in broad-range microbial proteomics |
| Quantified Difference | SULAQ provides universal applicability vs. restricted auxotroph-only applicability |
| Conditions | Pseudomonas putida KT2440 grown in defined minimal medium with sodium benzoate or sodium succinate as sole carbon source, ³²S- or ³⁶S-sodium sulfate as sole sulfur source |
Why This Matters
Procurement of enriched ³⁶S enables quantitative proteomic workflows in non-model microorganisms where competing labeling technologies are not applicable.
- [1] Jehmlich N, Kopinke FD, Lenhard S, Vogt C, Herbst FA, Seifert J, Lissner U, Völker U, Schmidt F, von Bergen M. Sulfur-36S stable isotope labeling of amino acids for quantification (SULAQ). Proteomics. 2012;12(1):37-42. View Source
- [2] Herbst FA, Jehmlich N, von Bergen M, Schmidt F. Sulfur-34S and 36S Stable Isotope Labeling of Amino Acids for Quantification (SULAQ34/36) of Proteome Analyses. Methods in Molecular Biology. 2018;1841:163-174. View Source
